molecular formula C8H7N3O2 B061165 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 178268-98-9

6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B061165
CAS No.: 178268-98-9
M. Wt: 177.16 g/mol
InChI Key: QLSFFHOXHZNYRO-UHFFFAOYSA-N
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Description

6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a methyl group at the 6-position and a nitro group at the 4-position

Mechanism of Action

Target of Action

The primary target of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound derivatives have shown potent activities against FGFR1, 2, and 3 . These compounds inhibit the FGFR signaling pathway, which is often abnormally activated in various types of tumors .

Biochemical Pathways

The FGFR signaling pathway is a key biochemical pathway affected by this compound. This pathway includes downstream signaling such as RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

In vitro studies have shown that this compound derivatives can inhibit cancer cell proliferation and induce apoptosis . For example, one derivative significantly inhibited the migration and invasion of 4T1 breast cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-nitroaniline with suitable reagents can lead to the formation of the desired pyrrolopyridine derivative . The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a methyl group and a nitro group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a therapeutic agent by providing additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-4-7(11(12)13)6-2-3-9-8(6)10-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSFFHOXHZNYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CNC2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442372
Record name 6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178268-98-9
Record name 6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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